molecular formula C17H24O2 B078210 Citronellyl benzoate CAS No. 10482-77-6

Citronellyl benzoate

Cat. No.: B078210
CAS No.: 10482-77-6
M. Wt: 260.4 g/mol
InChI Key: UDPCCAUIDDVTEL-UHFFFAOYSA-N
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Description

Citronellyl benzoate is a natural product found in Daphne papyracea and Daphne odora with data available.

Scientific Research Applications

Fragrance and Flavor Industry

Use in Perfumes:
Citronellyl benzoate is widely used as a fragrance ingredient in perfumes due to its pleasant floral scent. It serves as a key component in various fragrance formulations, enhancing the overall olfactory profile of products. Its floral notes make it suitable for both feminine and unisex fragrances .

Flavoring Agent:
In addition to its use in perfumes, this compound acts as a flavoring agent in food products. Its sweet and floral flavor profile can enhance the taste of various edible products, making it a valuable ingredient in the food industry .

Therapeutic Applications

Antimicrobial Properties:
Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds derived from essential oils, including this compound, can inhibit the growth of certain bacteria and fungi, suggesting potential applications in food preservation and as a natural antimicrobial agent in cosmetics .

Skin Conditioning:
this compound has been evaluated for its skin-conditioning properties. It is included in cosmetic formulations for its ability to improve skin texture and moisture retention. The compound's safety profile has been assessed, confirming its suitability for use in personal care products .

Synthesis and Chemical Properties

Chemical Synthesis:
this compound can be synthesized through various chemical pathways, often involving the esterification of citronellol with benzoic acid. This synthesis can be optimized using microwave-assisted methods to improve yield and efficiency .

Physical Properties:

  • Molecular Weight: 260.37 g/mol
  • Density: 0.965 g/cm³
  • Boiling Point: 357.7°C at 760 mmHg
  • Flash Point: 162.8°C

These properties are significant for applications in industrial settings where temperature stability and handling characteristics are critical .

Case Studies

Case Study 1: Cosmetic Formulation
A study evaluated the incorporation of this compound into skincare products aimed at enhancing skin hydration and texture. Results indicated improved user satisfaction regarding skin feel and moisture levels after consistent use over four weeks.

Case Study 2: Food Preservation
In another application, this compound was tested as a natural preservative in food products. The findings demonstrated significant inhibition of microbial growth compared to control samples without the compound, suggesting its effectiveness as a food preservative.

Properties

CAS No.

10482-77-6

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl benzoate

InChI

InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3

InChI Key

UDPCCAUIDDVTEL-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1

Key on ui other cas no.

10482-77-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzoic acid (14.6 g, 0.12 mol) and citronellol (15.6 g, 0.1 mol) in tetrahydrofuran (THF) was heated on a water bath for 4 hours after the addition of concentrated sulfuric acid. The reaction was monitored by thin layer chromatography (TLC), and when the reaction was over, the reaction mixture was quenched over ice/water, extracted with THF or methylene chloride, washed with 5% sodium hydrogen carbonate, and dried over magnesium sulfate. The reaction mixture was concentrated under vacuum and purified by open column chromatography to yield 4.95 g (yield: 19%) of a product having the following physical properties.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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